(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
Description
The compound "(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone" features a 2,4-difluorophenyl group linked via a methanone bridge to a piperazine ring substituted with a methylbenzimidazole moiety. This structural framework is characteristic of bioactive molecules targeting receptors or enzymes, as both piperazine and benzimidazole are common pharmacophores in medicinal chemistry. The fluorine atoms on the phenyl ring likely enhance metabolic stability and influence lipophilicity, while the methyl group on the benzimidazole may modulate steric and electronic interactions with biological targets .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-24-18-5-3-2-4-17(18)23-19(24)13-25-8-10-26(11-9-25)20(27)15-7-6-14(21)12-16(15)22/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUDBLOSMBGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the imidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Attachment of the piperazine ring: The imidazole derivative is then reacted with piperazine under controlled conditions to form the piperazine-imidazole intermediate.
Introduction of the difluorophenyl group: The final step involves the reaction of the piperazine-imidazole intermediate with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
GABA-A Receptor Modulation
Recent studies have identified compounds similar to this structure as positive allosteric modulators of the GABA-A receptor. These modulators have shown promise in addressing neurological disorders by enhancing the receptor's function without directly activating it. This mechanism could lead to improved therapeutic outcomes in conditions such as anxiety and epilepsy .
Antitumor Activity
Research indicates that benzimidazole derivatives, including those related to this compound, exhibit antitumor properties. They may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The presence of the difluorophenyl group may enhance the compound's potency against certain cancer types .
Antimicrobial Properties
Compounds containing benzimidazole and piperazine structures have been explored for their antimicrobial activities. The unique chemical structure allows for interaction with bacterial enzymes or receptors, potentially leading to effective treatments against resistant strains of bacteria .
Case Study 1: GABA-A Modulators
A study published in 2023 explored a series of benzo[d]imidazole derivatives as GABA-A receptor modulators. The findings suggested that compounds with similar scaffolds to (2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone could offer enhanced metabolic stability and reduced hepatotoxicity compared to existing drugs .
Case Study 2: Antitumor Efficacy
In another study focusing on the antitumor effects of benzimidazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the piperazine and phenyl groups could optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of (2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Thieno-pyrazol derivative (): The compound "{4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone" replaces the benzimidazole with a thieno-pyrazol core. Thieno-pyrazol derivatives often exhibit altered solubility and binding kinetics due to the sulfur atom’s polarizability and larger ring system. The 2-fluorophenyl group in this compound may confer distinct electronic effects compared to the 2,4-difluorophenyl group in the target compound .
- Benzimidazole-based kinase inhibitor (): BMS-695735, a benzimidazole-piperazine derivative with a fluoropropyl substituent, inhibits insulin-like growth factor-1 receptor (IGF-1R). Unlike the target compound, its fluorinated alkyl chain enhances aqueous solubility and reduces CYP3A4 inhibition. This highlights how fluorination at non-aromatic positions can improve pharmacokinetic profiles .
Fluorophenyl Substituent Effects
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives (): These compounds lack the piperazine-methanone linkage but share a fluorophenyl-benzimidazole scaffold. The 4-fluorophenyl substitution may offer different steric interactions compared to the 2,4-difluorophenyl group .
Sertaconazole () :
This antifungal agent features a dichlorophenyl and imidazole group. The dichlorophenyl moiety increases lipophilicity and antifungal potency, whereas the target compound’s difluorophenyl group may balance hydrophobicity and metabolic stability, suggesting a divergent therapeutic application .
Piperazine-Methanone Linkage Comparisons
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () :
This compound shares the fluorobenzoyl-piperazine motif but incorporates a hydroxyphenyl ketone group. The hydroxyl group improves solubility, contrasting with the target compound’s methylbenzimidazole, which prioritizes hydrophobic interactions. This structural difference underscores the trade-off between solubility and target affinity .
Key Data and Structure-Activity Relationships (SAR)
Table 1: Comparative Analysis of Structural and Functional Properties
Key SAR Insights:
Fluorine Position: 2,4-Difluorophenyl groups (target compound) may optimize π-π stacking and metabolic stability compared to mono-fluorinated analogs .
Heterocycle Choice: Thieno-pyrazol cores () introduce sulfur-mediated interactions but may reduce blood-brain barrier penetration vs. benzimidazoles .
Piperazine Modifications : Substituents on the piperazine ring (e.g., hydroxyphenyl in ) critically influence solubility and target engagement .
Biological Activity
(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone, a complex organic compound, is notable for its potential biological activities. This compound features a combination of difluorophenyl, imidazole, and piperazine moieties, which contribute to its pharmacological properties. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring can be synthesized through the condensation of o-phenylenediamine with suitable aldehydes.
- Attachment of the Piperazine Ring : The imidazole derivative is reacted with piperazine to form the piperazine-imidazole intermediate.
- Introduction of the Difluorophenyl Group : The final step involves reacting the intermediate with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tubulin polymerization, a crucial process in cancer cell division. In particular, derivatives with unsubstituted phenyl rings exhibited significant potency against various cancer cell lines, including A549 lung cancer cells .
Antimicrobial Activity
The antimicrobial activity of related compounds has also been investigated. A series of piperazine derivatives demonstrated moderate to good antimicrobial effects against various bacterial strains. The presence of the piperazine moiety is often linked to enhanced interaction with microbial targets .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. For example:
- Inhibition of Enzymatic Activity : Compounds featuring piperazine and imidazole rings can act as competitive inhibitors for various enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds may also modulate receptor activity, impacting signaling pathways critical for cell proliferation and survival.
Study 1: Anticancer Activity
In a study evaluating various imidazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results indicated that several derivatives exhibited IC50 values below 5 µM against breast and colon cancer cells .
Study 2: Antimicrobial Screening
A screening of piperazine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compounds showed varying degrees of effectiveness, with some achieving MIC values comparable to established antibiotics .
Comparative Analysis
To better understand the uniqueness and efficacy of this compound compared to similar compounds, a comparative table is provided below:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Piperazine + Imidazole | Anticancer | <5 |
| Compound B | Piperidine + Imidazole | Antimicrobial | 8 |
| Compound C | Piperazine + Thiazole | Anticancer | <10 |
Q & A
Q. What computational tools predict the compound’s environmental fate and ecotoxicological risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
